N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The presence of both bipyridine and fluorophenoxy groups in its structure suggests potential for unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyridine core: This can be achieved through a coupling reaction between pyridine derivatives.
Introduction of the fluorophenoxy group: This step might involve a nucleophilic substitution reaction where a fluorophenol reacts with an appropriate acylating agent.
Amidation: The final step could involve the reaction of the intermediate with an amine to form the acetamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the desired reactions.
Temperature and Pressure: Control of temperature and pressure to favor the formation of the target compound.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the bipyridine core.
Substitution: The fluorophenoxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides or other nucleophiles/electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bipyridine moiety could coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with distinct properties.
Fluorophenoxyacetic acid: A compound with a similar fluorophenoxy group.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide is unique due to the combination of bipyridine and fluorophenoxy groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-1-3-17(4-2-16)25-13-19(24)23-12-14-5-10-22-18(11-14)15-6-8-21-9-7-15/h1-11H,12-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMCNBXVVOKVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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